![molecular formula C9H7BClNO2 B7955940 (6-Chloroquinolin-8-yl)boronic acid](/img/structure/B7955940.png)
(6-Chloroquinolin-8-yl)boronic acid
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Description
(6-Chloroquinolin-8-yl)boronic acid is a useful research compound. Its molecular formula is C9H7BClNO2 and its molecular weight is 207.42 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Boronic acids, including (6-Chloroquinolin-8-yl)boronic acid, have shown promise in the development of anticancer agents. Studies indicate that compounds containing boronic acids can selectively target cancer cells by inhibiting the proteasome, a critical component in cellular regulation and protein degradation. For instance, derivatives of boronic acids have been synthesized that demonstrate significant cytotoxicity against various cancer cell lines, such as breast and colon cancer cells. The mechanism often involves the inhibition of the 20S proteasome, leading to the accumulation of pro-apoptotic factors like p53, which induces cell cycle arrest and apoptosis in cancer cells .
Table 1: Anticancer Activity of Boronic Acid Derivatives
Compound | Target Cancer Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
AM 58 | Colon Carcinoma | 3.85 | Proteasome Inhibition |
AM 114 | Colon Carcinoma | 1.49 | Proteasome Inhibition |
Antibacterial Activity
This compound has also been investigated for its antibacterial properties, particularly against resistant bacterial strains. The design of these compounds is often based on their ability to inhibit β-lactamases, enzymes that confer resistance to β-lactam antibiotics. Studies show that boronic acid derivatives can bind covalently to serine residues in these enzymes, effectively restoring the activity of β-lactam antibiotics against resistant strains .
Table 2: Antibacterial Efficacy Against Resistant Strains
Compound | Bacterial Strain | Ki (µM) | Mechanism |
---|---|---|---|
Compound A | Pseudomonas aeruginosa | 0.004 | β-lactamase Inhibition |
Compound B | E. coli (CTX-M-14) | 0.008 | β-lactamase Inhibition |
Role in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its boronic acid functionality allows it to participate in various cross-coupling reactions, such as Suzuki-Miyaura reactions, where it can couple with aryl halides to form biaryl compounds. This property is particularly valuable in the synthesis of complex molecules used in pharmaceuticals and agrochemicals .
Table 3: Cross-Coupling Reactions Involving this compound
Reaction Type | Coupling Partner | Product Type |
---|---|---|
Suzuki-Miyaura | Aryl Halide | Biaryl Compounds |
Negishi Reaction | Alkenyl Halide | Alkenylated Products |
Case Study: Anticancer Research
A notable study involved the synthesis of a series of boronic acid derivatives aimed at enhancing anticancer activity through selective proteasome inhibition. The study demonstrated that introducing a chloroquinoline moiety significantly increased the selectivity and potency against cancer cells compared to traditional compounds lacking this structure .
Case Study: Antibiotic Resistance
Another significant investigation focused on developing boronic acid-based inhibitors for class C β-lactamases. The study revealed that certain derivatives could restore the efficacy of existing antibiotics against resistant strains like Pseudomonas aeruginosa by effectively inhibiting these enzymes .
Properties
IUPAC Name |
(6-chloroquinolin-8-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-7-4-6-2-1-3-12-9(6)8(5-7)10(13)14/h1-5,13-14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVATBGAOSDRRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC2=C1N=CC=C2)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.